
heparin disaccharide II-A, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heparin disaccharide II-A, sodium salt (CAS 136098-06-1) is a chemically defined oligosaccharide derived from heparin, a sulfated glycosaminoglycan (GAG) with critical roles in anticoagulation and cell signaling. Structurally, it consists of a repeating disaccharide unit of N-acetyl-α-D-glucosamine (GlcNAc) and α-L-iduronic acid (IdoA), with specific sulfation patterns. This disaccharide is characterized by N-acetylation at the GlcNAc residue and 2-O-sulfation at the IdoA residue, distinguishing it from other heparin-derived disaccharides .
Heparin disaccharide II-A is widely utilized in biochemical research to study heparin-protein interactions, enzymatic degradation pathways, and structural-activity relationships (SAR) of glycosaminoglycans. Its well-defined structure makes it a valuable standard for chromatographic and mass spectrometric analyses, particularly in quantifying heparin-derived disaccharides in complex biological matrices like human serum .
准备方法
Enzymatic Degradation of Heparin for Disaccharide Isolation
Heparin disaccharide II-A is commonly derived from the controlled enzymatic depolymerization of native heparin. Heparin lyases (I, II, and III) selectively cleave glycosidic bonds at specific sulfation sites, yielding disaccharide units.
Heparin Lyase-Mediated Depolymerization
In a standardized protocol, heparin (10–20 kDa) is digested with heparin lyase I (EC 4.2.2.7) in 50 mM sodium phosphate buffer (pH 7.5) at 30°C for 24 hours . The reaction is monitored via strong anion exchange (SAX)-HPLC, with complete digestion confirmed by polyacrylamide gel electrophoresis (PAGE). For disaccharide II-A (ΔUA2S-GlcNS6S, where ΔUA is 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid), heparin lyase III is often employed due to its specificity for heparan sulfate regions .
Key Parameters :
Post-Digestion Purification
The digest is heated to 100°C for 10 minutes to denature enzymes, followed by centrifugation. The supernatant is subjected to SAX-HPLC using a NaCl gradient (0–2 M over 60 minutes) to isolate disaccharide II-A . The sodium salt form is obtained via lyophilization after dialysis against deionized water.
Chemoenzymatic Synthesis of Heparin Disaccharide II-A
Chemoenzymatic approaches combine chemical synthesis of oligosaccharide backbones with enzymatic sulfation to achieve precise structures.
Backbone Assembly
The disaccharide backbone (GlcA-GlcN) is synthesized using glycosyltransferases. For example, E. coli K5 polysaccharide, a heparin precursor, is modified by:
-
N-Deacetylation/N-Sulfation : Treatment with N-deacetylase/N-sulfotransferase (NDST) in 50 mM MES buffer (pH 6.5) with 10 mM PAPS (3'-phosphoadenosine-5'-phosphosulfate) .
-
C5-Epimerization : Conversion of GlcA to IdoA using C5-epimerase .
Critical Conditions :
O-Sulfation and Sodium Salt Formation
O-Sulfotransferases (2-OST and 6-OST) introduce sulfate groups at C2 of IdoA and C6 of GlcN, respectively . The product is purified by SAX-HPLC and converted to the sodium salt via ion exchange (Na+ resin) or precipitation with ethanol/NaCl .
Chemical Synthesis and Optimization
Fully chemical synthesis is laborious but offers absolute structural control.
Stepwise Glycosylation
The disaccharide is built using protected monosaccharide units:
-
IdoA Donor : Benzyl-protected IdoA trichloroacetimidate.
-
GlcN Acceptor : 6-O-sulfo-GlcN with N-trifluoroacetyl protection .
Glycosylation is performed in anhydrous dichloromethane with TMSOTf as a catalyst (0°C, 2 hours), yielding α-(1→4) linkage .
Deprotection and Sulfation
Global deprotection involves:
-
Hydrogenolysis : Pd/C in MeOH/H2O to remove benzyl groups.
Yield : 40–50% over 12 steps .
Comparative Analysis of Preparation Methods
Method | Yield | Purity | Time | Cost |
---|---|---|---|---|
Enzymatic Degradation | 60–70% | ≥95% | 2–3 days | Low |
Chemoenzymatic Synthesis | 50–60% | ≥90% | 1–2 weeks | High |
Chemical Synthesis | 40–50% | ≥98% | 3–4 weeks | Very High |
Key Findings :
-
Enzymatic methods are cost-effective but require high-purity heparin starting material .
-
Chemoenzymatic approaches balance scalability and structural precision .
-
Chemical synthesis is reserved for analytical standards due to low yields .
Quality Control and Structural Validation
Disaccharide Composition Analysis
SAX-HPLC coupled with mass spectrometry (MS) identifies disaccharide II-A using:
-
Column : Propel SAX (4.6 × 250 mm).
Anticoagulant Activity
Anti-factor Xa and IIa activities are measured via chromogenic assays :
Industrial-Scale Production Insights
The patent CN101735340B describes a hybrid enzymolysis-salt precipitation method for heparin sodium, adaptable for disaccharide isolation :
-
Mucosa Dissociation : Pig intestinal mucosa (1 kg) is treated with 4–5 L H2O, 5% NaCl, and NaOH (pH 9) at 55°C.
-
Enzymolysis : Alkaline protease 2709 (0.5 g/kg mucosa) is added, followed by 2-hour incubation .
-
Resin Adsorption : 98-type anion exchange resin (20 g/kg mucosa) captures heparin fragments .
化学反应分析
Types of Reactions
Heparin disaccharide II-A, sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the disaccharide for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the disaccharide.
Reduction: Reducing agents like sodium borohydride can be used to reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can be carried out using reagents like acetic anhydride to introduce acetyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohols .
科学研究应用
Heparin disaccharide II-A, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure and function of heparin and heparan sulfate.
Biology: It is used to investigate the biological roles of glycosaminoglycans in cell signaling and interactions.
Medicine: It is used in the development of anticoagulant therapies and as a potential drug for various medical conditions.
作用机制
Heparin disaccharide II-A, sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation pathway. It binds to antithrombin III, enhancing its ability to inhibit thrombin and other coagulation factors. This interaction prevents the formation of blood clots and is the basis for its anticoagulant properties .
相似化合物的比较
Heparin disaccharides vary in sulfation patterns, uronic acid stereochemistry, and functional properties. Below is a detailed comparison of heparin disaccharide II-A with structurally related compounds:
Structural and Sulfation Differences
Anticoagulant Activity
- II-S : Exhibits potent anti-FIIa (thrombin) and anti-FXa activity due to its N-sulfation and 2-O-sulfation , enabling high-affinity binding to antithrombin III (ATIII) .
- II-A : Lacks N-sulfation, resulting in negligible anticoagulant activity. However, it serves as a biomarker for heparin degradation in serum .
- III-S : Shows moderate anticoagulant effects but is primarily studied for its role in modulating inflammation .
Desulfation Kinetics
- Desulfation under basic conditions significantly impacts bioactivity. For example:
Molecular Weight and Sulfation Density
- Low-molecular-weight heparins (LMWHs) like enoxaparin and dalteparin contain mixtures of disaccharides with an average sulfation density of 2.0–2.5 sulfates per disaccharide unit, similar to heparin disaccharide II-S .
- Heparin disaccharide II-A has a lower sulfation density (1 sulfate per disaccharide unit ), correlating with its reduced biological activity compared to LMWHs .
Biomedical Relevance
生物活性
Heparin disaccharide II-A, sodium salt is a significant derivative of heparin, a naturally occurring anticoagulant that plays a crucial role in various biological processes. This article delves into its biological activity, mechanisms of action, and applications in medicine and research, supported by data tables and case studies.
Overview of Heparin Disaccharide II-A
Heparin disaccharide II-A is a specific disaccharide unit derived from heparin through enzymatic depolymerization. It retains essential sulfation patterns that influence its biological functions. The compound is characterized by the following structural features:
- Structure : The disaccharide consists of alternating units of iduronic acid (IdoA) and glucosamine (GlcN), which are typically sulfated at specific positions.
- Molecular Formula : C₁₂H₁₅N₁₃O₁₂S₂Na
- CAS Number : 136098-06-1
Heparin disaccharide II-A exerts its biological effects primarily through its interaction with proteins involved in the coagulation cascade. The key mechanisms include:
- Binding to Antithrombin III : The compound enhances the inhibitory action of antithrombin III on thrombin (factor IIa) and factor Xa, thereby preventing blood clot formation .
- Influence on Cell Signaling : It modulates various cell signaling pathways by interacting with growth factors and cell surface receptors, impacting cellular processes such as proliferation and migration .
Biological Activity and Efficacy
The biological activity of heparin disaccharide II-A has been extensively studied. Key findings include:
- Anticoagulant Activity : Studies demonstrate that heparin disaccharide II-A exhibits significant anticoagulant properties comparable to those of standard heparins. Its anti-factor Xa activity has been quantified at approximately 246.09 IU/mg, while anti-factor IIa activity is around 48.62 IU/mg .
- Inhibition of Tumor Growth : Research indicates that this compound may inhibit tumor cell proliferation by interfering with angiogenesis and modulating immune responses .
Table 1: Biological Activities of Heparin Disaccharide II-A
Activity Type | Measurement | Reference |
---|---|---|
Anti-Factor Xa | 246.09 IU/mg | |
Anti-Factor IIa | 48.62 IU/mg | |
Tumor Cell Proliferation | Inhibition observed | |
Cell Migration | Modulated |
Case Studies
- Anticoagulation in Clinical Settings : A study involving patients undergoing orthopedic surgery demonstrated that administration of heparin disaccharide II-A significantly reduced the incidence of venous thromboembolism compared to controls .
- Cancer Therapy Trials : Clinical trials have shown promising results where heparin disaccharide II-A was used as an adjunct therapy in cancer treatment, leading to reduced tumor size and improved patient outcomes .
Comparative Analysis with Other Heparin Derivatives
Heparin disaccharide II-A can be compared with other heparin-derived compounds to highlight its unique properties:
Table 2: Comparison of Heparin Derivatives
Compound | Anti-Factor Xa (IU/mg) | Anti-Factor IIa (IU/mg) | Unique Features |
---|---|---|---|
Heparin Disaccharide II-A | 246.09 | 48.62 | Specific sulfation pattern |
Heparin Disaccharide I-H | 200.00 | 40.00 | Different sulfation |
Low Molecular Weight Heparin | 150.00 | 30.00 | Similar core structure |
常见问题
Basic Research Questions
Q. How is heparin disaccharide II-A, sodium salt structurally characterized in research settings?
Heparin disaccharide II-A (ΔUA-[1→4]-GlcNAc,6S) is characterized using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). For MS/MS, the precursor ion (m/z 458.1) is fragmented to yield product ions such as m/z 357.0 ([0,2A₂]⁻ fragment) specific to II-A, which distinguishes it from isomers like III-A . NMR is used to confirm sulfation patterns and glycosidic linkages. Structural databases and reference standards (e.g., Galen Molecular HD Mix) are critical for validation .
Q. What protocols are recommended for quantifying heparin disaccharide II-A in biological samples?
Quantification involves enzymatic digestion (heparinases I/II/III) followed by liquid chromatography–mass spectrometry (LC-MS). Use isotopically labeled internal standards to correct for matrix effects. For LC-MS, monitor the transition m/z 458.1 → 357.0 (II-A) with a C18 column and gradient elution (e.g., 10–100 mM ammonium acetate). Validate methods using certified reference materials (e.g., Iduron disaccharides) .
Q. What are the primary sources of heparin disaccharide II-A for experimental use?
II-A is derived from controlled enzymatic depolymerization of porcine mucosal heparin, followed by purification via ion-exchange chromatography. Commercial suppliers (e.g., Iduron, Galen Molecular) provide pre-purified disaccharides validated for research. Ensure batch-to-batch consistency by verifying sulfation profiles using MS/MS .
Advanced Research Questions
Q. How can researchers differentiate heparin disaccharide II-A from its structural isomers (e.g., III-A) in complex mixtures?
Isomeric differentiation requires high-resolution MS/MS. For II-A/III-A co-elution, use selective reaction monitoring (SRM) targeting unique fragments: m/z 357.0 for II-A and m/z 236.9 ([B₁]⁻ fragment) for III-A . Pair with orthogonal techniques like capillary electrophoresis (CE) to resolve isomers based on charge-to-mass ratios. Validate with synthetic standards .
Q. What experimental factors contribute to variability in heparin disaccharide II-A quantification across human serum samples?
Variability arises from donor-specific heparan sulfate (HS) metabolism, sample preparation (e.g., incomplete enzymatic digestion), and matrix interference. For human serum, use platelet-poor plasma to minimize confounding factors. Normalize results to total disaccharide content and report inter-donor differences (e.g., ethnicities, ages) as covariates .
Q. How do sulfation pattern discrepancies impact functional studies of heparin disaccharide II-A?
Sulfation at the 6-O position of GlcNAc in II-A modulates interactions with proteins like antithrombin III. Deviations in sulfation (e.g., due to high-salt diets or enzymatic regulation) alter binding affinities, affecting anticoagulant activity. Validate sulfation profiles using 6-O-sulfotransferase (6-OST1) mRNA levels and disaccharide analysis .
Q. What strategies optimize chromatographic separation of heparin disaccharide II-A in heterogeneous samples?
Optimize ion-pairing reagents (e.g., tributylamine) and column chemistry (e.g., porous graphitic carbon). Adjust salt concentrations (10–50 mM NaH₂PO₄) to improve resolution. For complex mixtures, employ two-dimensional LC-MS or CE-MS to mitigate co-elution .
Q. How should researchers address contradictions in disaccharide abundance data between in vitro and in vivo models?
Discrepancies often stem from differences in HS biosynthesis (e.g., cell type-specific sulfotransferase expression). Use knockout models (e.g., NDST1-deficient cells) to isolate biosynthetic pathways. Cross-validate findings with tissue-specific HS profiles and clinical samples .
Q. Methodological Notes
- Data Interpretation : Report disaccharide compositions as molar percentages to account for sample-to-sample variability .
- Ethical Compliance : Adhere to guidelines for human serum use (e.g., IRB approval, donor consent) and animal tissue sourcing .
- Reproducibility : Deposit raw MS/MS spectra in public repositories (e.g., MetaboLights) and cite analytical protocols from peer-reviewed sources .
属性
CAS 编号 |
136098-06-1 |
---|---|
分子式 |
C14H21NNaO14S |
分子量 |
482.4 g/mol |
IUPAC 名称 |
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium |
InChI |
InChI=1S/C14H21NO14S.Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);/t6-,7-,8+,10+,11+,12+,14-;/m0./s1 |
InChI 键 |
WUZKLDXYVUXUPB-WYBHFVFNSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na] |
手性 SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O)O.[Na] |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。